

(R)-2-Isopropylamino-2-phenylethanol basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Isopropylamino-2-phenylethanol

Cat. No.: B038876

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **(R)-2-Isopropylamino-2-phenylethanol**

Section 1: Executive Summary

(R)-2-Isopropylamino-2-phenylethanol is a chiral amino alcohol that serves as a critical building block in modern synthetic chemistry. Its structural features—a stereodefined secondary amine and a primary alcohol vicinal to a chiral center—make it a highly valuable intermediate, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its fundamental chemical and physical properties, its pivotal role in asymmetric synthesis, and its applications in drug development and research. As a Senior Application Scientist, the narrative herein is structured to deliver not just data, but actionable insights into the causality behind its utility and the methodologies for its characterization, providing researchers and drug development professionals with a foundational understanding of this versatile compound.

Section 2: Core Chemical and Physical Properties

The utility of **(R)-2-Isopropylamino-2-phenylethanol** in various synthetic applications is directly governed by its distinct physicochemical properties. These characteristics determine its reactivity, solubility, and handling requirements.

Property	Value	Source(s)
CAS Number	112211-92-4	[1][2]
Molecular Formula	C ₁₁ H ₁₇ NO	[1]
Molecular Weight	179.26 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	75 - 79 °C	[1]
Purity	≥ 98% (typically by Titration, GC)	[1]
Optical Rotation	[α] _D ²⁰ = -65° to -73° (c=1 in Ethanol)	[1]
Storage Conditions	Store at Room Temperature	[1]

The specific optical rotation is a critical parameter, as it confirms the enantiomeric purity of the compound, which is essential for its primary function in asymmetric synthesis. The crystalline nature and defined melting point range are indicative of a high degree of purity.

Section 3: Role in Asymmetric Synthesis and Pharmaceutical Development

The primary value of **(R)-2-Isopropylamino-2-phenylethanol** lies in its chiral nature. In drug development, isolating a single enantiomer of a chiral drug can significantly improve the therapeutic index by enhancing efficacy and reducing side effects associated with the inactive or detrimental enantiomer.[1]

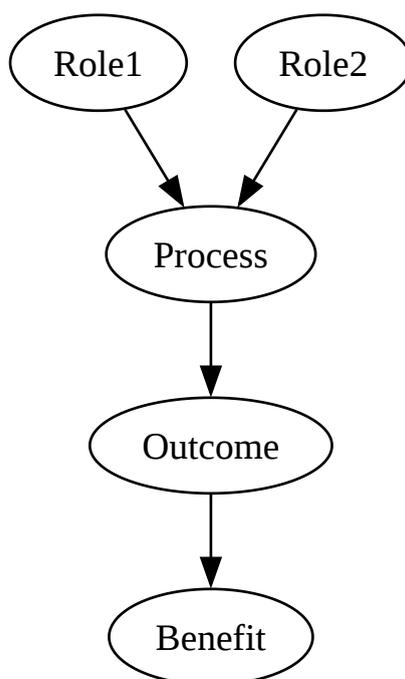
Chiral Building Block

This compound serves as a key intermediate in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its pre-defined stereocenter is incorporated directly into the final molecular structure, saving multiple, often low-yielding, synthetic and purification steps that would otherwise be required to resolve a racemic mixture.

It is particularly noted for its use in developing medications that target the central nervous system.[1]

Chiral Auxiliary

Beyond being a simple building block, its structure allows it to function as a chiral auxiliary.[1] In this role, the molecule is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. This is a cornerstone of modern asymmetric synthesis.



[Click to download full resolution via product page](#)

Section 4: Diverse Applications

While its primary application is in pharmaceutical synthesis, **(R)-2-Isopropylamino-2-phenylethanol** has found utility in several other scientific and industrial domains.

- Biochemical Research: It is employed in foundational research for studies involving enzyme inhibition and receptor binding, helping to elucidate biological mechanisms.[1]

- Drug Formulation: The compound has been investigated for its potential to enhance the solubility and bioavailability of therapeutic agents, likely through the formation of stable complexes or salts.[1]
- Analytical Chemistry: Due to its high purity and stable nature, it can be used as a standard in chromatographic methods for the analysis of complex chemical mixtures.[1]
- Specialty Chemicals: It contributes to the manufacturing of functional materials such as surfactants.[1]

Section 5: Analytical Methodologies and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric integrity of **(R)-2-Isopropylamino-2-phenylethanol** is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

[Click to download full resolution via product page](#)

Protocol: Enantiomeric Purity Assessment by Polarimetry

This protocol describes the standard operating procedure for verifying the stereochemical identity of **(R)-2-Isopropylamino-2-phenylethanol** using its specific optical rotation.

Objective: To confirm the sample conforms to the expected optical rotation range of -65° to -73° .

Materials:

- **(R)-2-Isopropylamino-2-phenylethanol** sample
- Ethanol (ACS grade or higher)
- Volumetric flask (e.g., 10 mL, Class A)

- Analytical balance
- Polarimeter with a sodium lamp (589 nm)
- Polarimeter cell (e.g., 1 dm)

Procedure:

- Blank Measurement: Fill the polarimeter cell with pure ethanol. Place it in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
- Standard Preparation: Accurately weigh approximately 100 mg of the **(R)-2-Isopropylamino-2-phenylethanol** sample.
- Dissolution: Quantitatively transfer the weighed sample to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark with ethanol. Mix thoroughly until the solid is completely dissolved. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
- Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present in the light path.
- Data Acquisition: Place the filled cell into the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average.
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ Where:
 - α is the average observed rotation.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration in g/100 mL.
- Verification: Compare the calculated specific rotation to the specification range (-65° to -73°). A result within this range confirms the correct (R)-enantiomer and high enantiomeric purity.

Trustworthiness: This protocol is self-validating through the initial blanking step, which establishes a baseline, and the use of a precisely known concentration and path length,

ensuring the final calculation is accurate and reproducible.

Section 6: Conclusion

(R)-2-Isopropylamino-2-phenylethanol stands out as a high-value chiral intermediate. Its well-defined physical properties and, most critically, its specific stereochemistry, make it an indispensable tool for chemists and pharmaceutical scientists. Its effective application as both a chiral building block and a chiral auxiliary facilitates the streamlined, efficient synthesis of enantiomerically pure molecules, directly contributing to the development of safer and more effective pharmaceuticals. A thorough understanding of its properties and the analytical methods required to verify its quality is fundamental to leveraging its full potential in research and development.

References

- **(R)-2-Isopropylamino-2-phenylethanol** - Chem-Impex.
- **(R)-2-Isopropylamino-2-phenylethanol** 112211-92-4 - TCI Chemicals.
- **(R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL** - Sobekbio Biosciences.
- 2-(Isopropylamino)ethanol | C₅H₁₃NO | CID 7994 - PubChem.
- Synthesis of 2-phenylethanol - PrepChem.com.
- 2-(Isopropylamino)ethanol - Santa Cruz Biotechnology.
- 2-PHENYLETHANOL | - atamankimya.com.
- 2-Amino-2-phenylethanol | C₈H₁₁NO | CID 92466 - PubChem - NIH.
- Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI.
- 4 major applications impacting the future of 2-phenylethanol industry.
- Mechanisms of action for 2-phenylethanol isolated from *Kloeckera apiculata* in control of *Penicillium* molds of citrus fruits - PMC - PubMed Central.

- **(R)-2-Isopropylamino-2-phenylethanol** - Aladdin.
- 2-Phenylethanol = 99.0 GC 60-12-8 - Sigma-Aldrich.
- 2-PHENYLETHANOL - Ataman Kimya.
- [Advances in synthesis of 2-phenylethanol] - PubMed.
- Convergent preparation of 2-phenylethanol - Academic Journals.
- Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - MDPI.
- Production of natural 2-phenylethanol: From biotransformation to purified product.
- 2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action - Benchchem.
- (PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL [sobekbio.com]
- To cite this document: BenchChem. [(R)-2-Isopropylamino-2-phenylethanol basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038876#r-2-isopropylamino-2-phenylethanol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com